molecular formula C22H29N3O4S B305231 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide

Cat. No. B305231
M. Wt: 431.6 g/mol
InChI Key: WHNOPTVXMKWZCM-UHFFFAOYSA-N
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Description

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide, also known as MP-10, is a chemical compound that has been widely studied for its potential therapeutic properties. This compound is a selective agonist of the dopamine D3 receptor, which is involved in the regulation of mood, reward, and motivation. MP-10 has been shown to have potential applications in the treatment of various psychiatric and neurological disorders, including depression, addiction, and Parkinson's disease.

Mechanism of Action

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide acts as a selective agonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. Activation of the D3 receptor has been implicated in the regulation of mood, reward, and motivation. By selectively targeting the D3 receptor, N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide may have a more specific and beneficial effect on these pathways compared to other dopamine agonists.
Biochemical and physiological effects:
In addition to its effects on dopamine release, N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide has been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine. These effects may contribute to the potential therapeutic benefits of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide in the treatment of psychiatric and neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide is its selectivity for the D3 receptor, which may reduce the risk of off-target effects and improve its safety profile. However, like other chemical compounds, N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide has limitations in terms of its solubility, stability, and bioavailability, which may affect its effectiveness in lab experiments.

Future Directions

There are several potential future directions for research on N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide. One area of interest is the development of more potent and selective D3 receptor agonists, which may have greater therapeutic potential. Additionally, further studies are needed to better understand the mechanisms underlying the effects of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide on neurotransmitter systems and to identify potential side effects or limitations of its use. Finally, clinical trials are needed to evaluate the safety and efficacy of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide in humans for the treatment of various psychiatric and neurological disorders.

Synthesis Methods

The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide involves several steps, including the reaction of 4-methoxyphenylpiperazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-phenylethylamine and methanesulfonyl chloride. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide has been extensively studied in preclinical models for its potential therapeutic effects. In animal studies, N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide has been shown to increase dopamine release in the brain, which may be beneficial in the treatment of depression and addiction. Additionally, N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide has been shown to improve motor function in animal models of Parkinson's disease.

properties

Product Name

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide

InChI

InChI=1S/C22H29N3O4S/c1-29-21-10-8-20(9-11-21)23-14-16-24(17-15-23)22(26)18-25(30(2,27)28)13-12-19-6-4-3-5-7-19/h3-11H,12-18H2,1-2H3

InChI Key

WHNOPTVXMKWZCM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CCC3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CCC3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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